

Patent Landscape of 4-Fluoro-3-nitrobenzamide Derivatives in Oncology Research

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Compound of Interest

Compound Name: 4-Fluoro-3-nitrobenzamide

Cat. No.: B1321499

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For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Patented and Publicly Disclosed Derivatives of **4-Fluoro-3-nitrobenzamide**

The landscape of patents and scientific literature reveals a focused interest in derivatives of 4-substituted-3-nitrobenzamide as potential anti-cancer agents. While broad patent claims for simple derivatives of **4-fluoro-3-nitrobenzamide** are not prevalent in the public domain, a significant body of research, particularly in medicinal chemistry, has explored the structure-activity relationships of related compounds. This guide provides a comparative analysis of these derivatives, with a focus on their anti-tumor activity, supported by available experimental data.

Comparative Anticancer Activity of 4-Substituted-3-nitrobenzamide Derivatives

A key study in this area focuses on a series of novel 4-substituted-3-nitrobenzamide derivatives and their efficacy against various cancer cell lines. The anti-tumor activities were evaluated in vitro using the Sulforhodamine B (SRB) assay, with the half-maximal growth inhibitory concentration (GI50) being a key metric for comparison. A lower GI50 value indicates greater potency.

The data indicates that substitutions on the amide nitrogen of the 4-substituted-3-nitrobenzamide scaffold significantly influence the anti-tumor activity. For instance, compound 4a, with a 4-fluorobenzyl substitution, demonstrated potent activity across all three tested cell

lines with GI50 values ranging from 1.904 to 2.111 μM .^[1] In contrast, compound 4g, bearing a 3,4-difluorobenzyl group, showed high potency against MDA-MB-435 (GI50 of 1.008 μM) but was significantly less active against the HCT-116 cell line (GI50 > 100 μM).^[2]

Derivatives with chlorobenzyl substitutions (4l, 4m, and 4n) also exhibited notable anti-cancer activity, particularly against the HL-60 and MDA-MB-435 cell lines.^[2] These findings underscore the potential for developing targeted cancer therapies by modifying the substituents on the core 4-substituted-3-nitrobenzamide structure.

Compound ID	Substitution at Amide Nitrogen	HCT-116 (GI50 μM)	MDA-MB-435 (GI50 μM)	HL-60 (GI50 μM)
4a	4-fluorobenzyl	2.111	1.904	2.056
4g	3,4-difluorobenzyl	>100	1.008	3.778
4l	2-chlorobenzyl	3.586	2.897	1.993
4m	3-chlorobenzyl	4.876	3.586	2.543
4n	4-chlorobenzyl	6.321	3.112	2.876

Experimental Protocols

The synthesis of these derivatives and the evaluation of their biological activity follow established medicinal chemistry protocols.

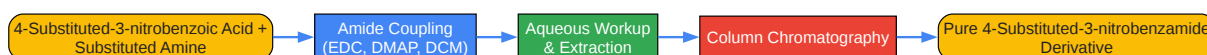
General Synthesis of 4-Substituted-3-nitrobenzamide Derivatives

The synthetic route to these compounds generally involves a two-step process:

- Amide Bond Formation:** The process starts with a commercially available 4-substituted-3-nitrobenzoic acid. This starting material is coupled with a desired amine (e.g., a substituted benzylamine) to form the amide bond. Standard coupling reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like 4-

Dimethylaminopyridine (DMAP) are typically employed in a suitable solvent like dichloromethane (DCM).

- Purification: The crude product is then purified using techniques such as column chromatography to yield the final, pure 4-substituted-3-nitrobenzamide derivative. The structure and purity of the final compounds are confirmed using analytical methods like ^1H NMR, ^{13}C NMR, and mass spectrometry.



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General synthetic workflow for 4-substituted-3-nitrobenzamide derivatives.

In Vitro Anticancer Activity Assay (Sulforhodamine B Assay)

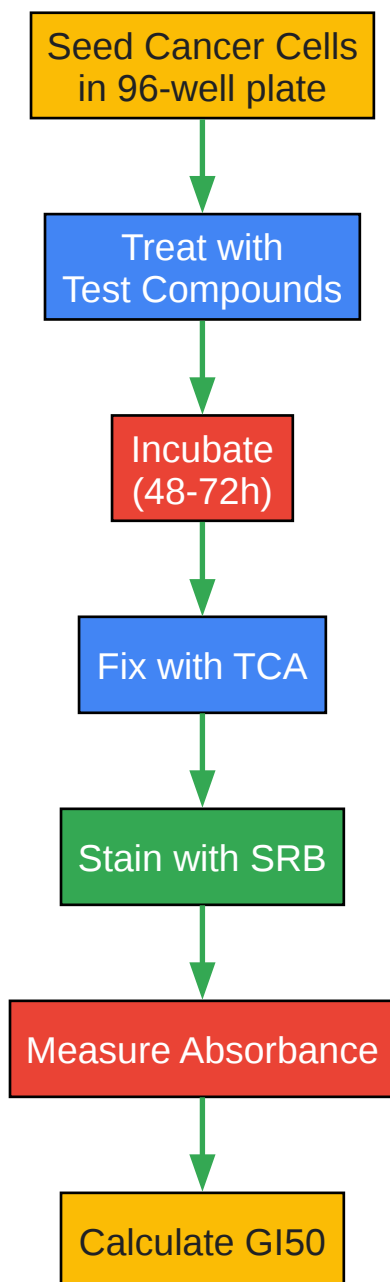
The in vitro anticancer activity of the synthesized compounds is determined using the Sulforhodamine B (SRB) assay.[2] This cell-based assay relies on the ability of the SRB dye to bind to protein components of cells that have been fixed with trichloroacetic acid (TCA). The amount of bound dye is proportional to the number of viable cells.

Protocol Outline:

- Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to attach overnight.
- Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48-72 hours).
- Cell Fixation: After incubation, the cells are fixed with cold trichloroacetic acid (TCA).
- Staining: The fixed cells are washed and stained with a solution of Sulforhodamine B.
- Measurement: Unbound dye is washed away, and the protein-bound dye is solubilized with a Tris base solution. The absorbance is then read on a microplate reader at a specific

wavelength (e.g., 515 nm).

- Data Analysis: The GI50 values are calculated from the dose-response curves.



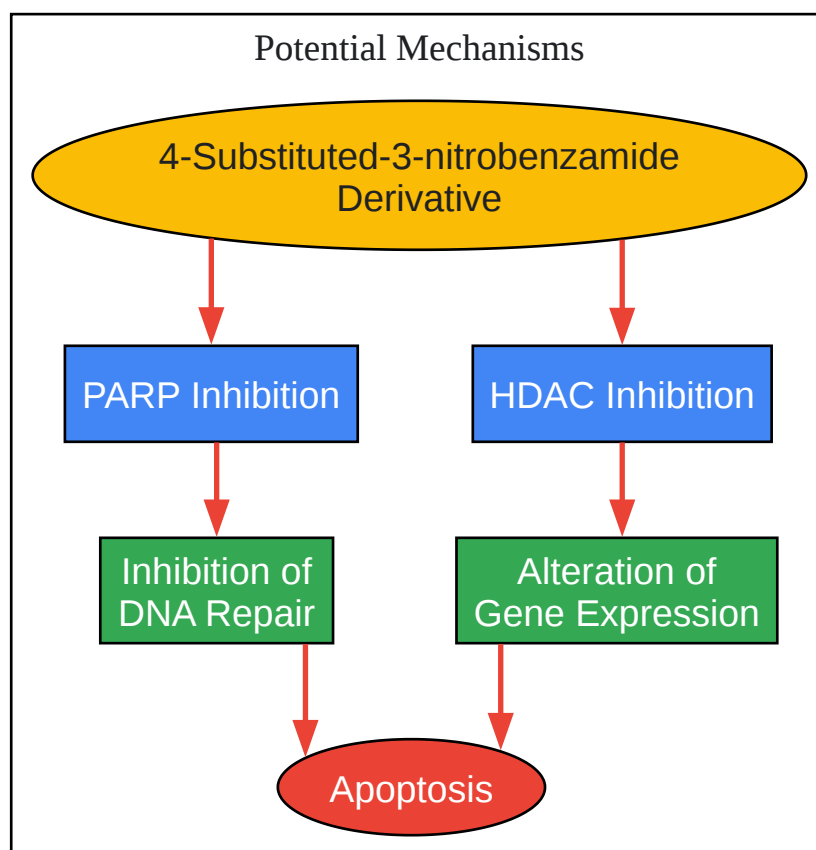
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Workflow for the Sulforhodamine B (SRB) assay.

Potential Signaling Pathways

While the specific signaling pathways targeted by these 4-substituted-3-nitrobenzamide derivatives are not explicitly detailed in the available literature, compounds with similar structural motifs have been investigated as inhibitors of various signaling pathways implicated in cancer. For instance, other nitro-substituted benzamide derivatives have been explored as inhibitors of poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair. The anti-cancer action of 4-iodo-3-nitrobenzamide, a related compound, has been shown to involve the inactivation of PARP and the disruption of tumor glycolysis.[3]

Furthermore, the general class of substituted benzamides has been investigated for the inhibition of histone deacetylases (HDACs), which play a crucial role in the epigenetic regulation of gene expression. The inhibition of HDACs can lead to the reactivation of tumor suppressor genes and is a validated strategy in cancer therapy.



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Hypothesized signaling pathways for 4-substituted-3-nitrobenzamide derivatives.

In conclusion, while the patent landscape for direct derivatives of **4-fluoro-3-nitrobenzamide** is not densely populated, the available scientific literature provides valuable insights into the potential of the broader class of 4-substituted-3-nitrobenzamide derivatives as anti-cancer agents. The provided data and protocols offer a foundation for researchers and drug development professionals to build upon in the quest for novel and effective cancer therapies. Further investigation into the precise molecular targets and signaling pathways of these compounds is warranted to fully elucidate their therapeutic potential.

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